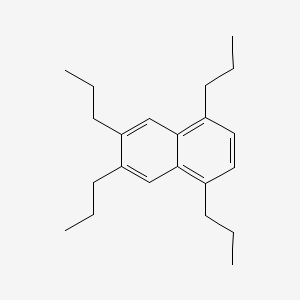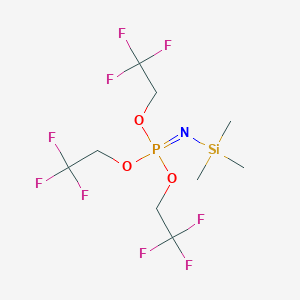
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of phosphorimidic acid, trimethylsilyl, and tris(2,2,2-trifluoroethyl) ester groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester typically involves the reaction of phosphorimidic acid with trimethylsilyl chloride and tris(2,2,2-trifluoroethyl) phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
化学反应分析
Types of Reactions
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions include various phosphorimidic acid derivatives, alcohols, and substituted esters. These products have distinct properties and applications in different fields .
科学研究应用
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trimethylsilyl and trifluoroethyl groups contribute to its stability and reactivity, allowing it to participate in various biochemical and chemical processes .
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl) phosphate: Similar in structure but with different ester groups.
Tris(2,2,2-trifluoroethyl) phosphate: Shares the trifluoroethyl groups but lacks the phosphorimidic acid and trimethylsilyl components.
Uniqueness
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
属性
CAS 编号 |
63036-16-8 |
|---|---|
分子式 |
C9H15F9NO3PSi |
分子量 |
415.26 g/mol |
IUPAC 名称 |
tris(2,2,2-trifluoroethoxy)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C9H15F9NO3PSi/c1-24(2,3)19-23(20-4-7(10,11)12,21-5-8(13,14)15)22-6-9(16,17)18/h4-6H2,1-3H3 |
InChI 键 |
LLJSXFLSZUKAQL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


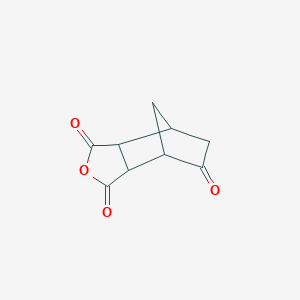
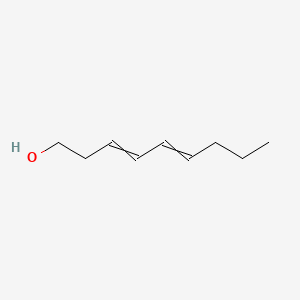
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
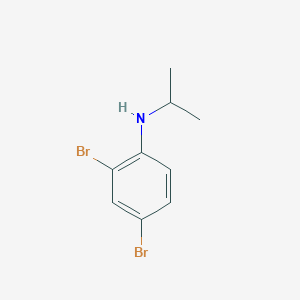
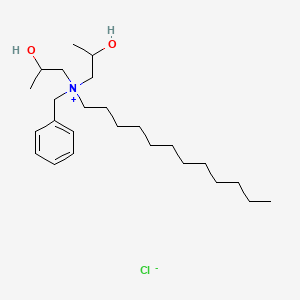
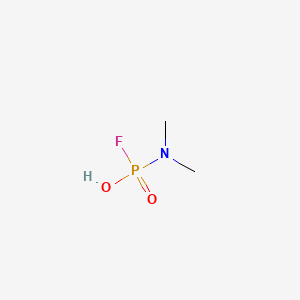
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
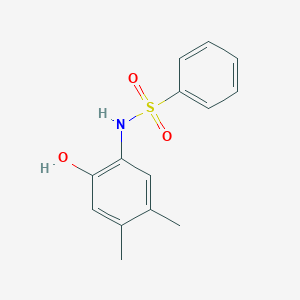
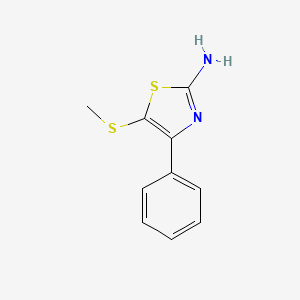
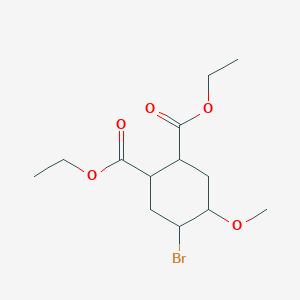
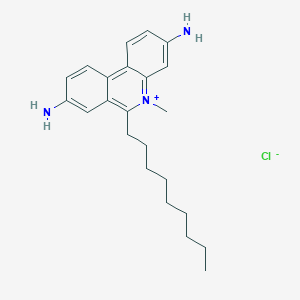
![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
